molecular formula C20H14N2O2 B1582089 9,10-Anthracenedione, 1-amino-4-(phenylamino)- CAS No. 4395-65-7

9,10-Anthracenedione, 1-amino-4-(phenylamino)-

Cat. No. B1582089
CAS RN: 4395-65-7
M. Wt: 314.3 g/mol
InChI Key: XUDJOVURIXHNRW-UHFFFAOYSA-N
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Description

“9,10-Anthracenedione, 1-amino-4-(phenylamino)-” is a chemical compound with the formula C14H9NO2. It has a molecular weight of 223.2268 . This compound is one of the main classes among 9,10-anthracenedione derivatives .


Synthesis Analysis

Amino- and diamino-substituted 9,10-anthracenediones are key structures for obtaining various dyes . They gradually became objects for several studies in pharmacological research . The discovery of antitumor properties for several diamino-9,10-anthracenediones and introducing the drug Mitoxantrone into medical practice was the impetus .


Molecular Structure Analysis

The molecular structure of “9,10-Anthracenedione, 1-amino-4-(phenylamino)-” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Amino- and diamino-substituted 9,10-anthracenediones are widely used as analytical reagents, color, and metal indicators . They are also used in the synthesis of a number of dyes, pigments, and phosphors .

Scientific Research Applications

  • Dye Manufacturing

    • Application : These compounds are key structures for obtaining various dyes .
    • Results : The compounds are used to produce a variety of dyes, pigments, and phosphors .
  • Biologically Active Compounds

    • Application : These compounds have shown antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal activity .
    • Results : The compounds have shown potential as biologically active compounds in various fields .
  • Analytical Reagents

    • Application : These compounds are used as analytical reagents for photometric determination of different ions of metals, color reactions, metal indicators in complexometric titration .
    • Results : The compounds have been successfully used in multicolor photoinitiator systems .
  • Anticancer Activity
    • Application : Amino-9,10-anthraquinone derivatives have shown anticancer properties .
    • Results : The discovery of antitumor properties for several diamino-9,10-anthracenediones and introducing the drug Mitoxantrone into medical practice was the impetus .

Future Directions

The practical applications of amino- and diamino-substituted 9,10-anthracenediones are constantly expanding . They have been the focus of research for new biologically active compounds with various activities, indicating a promising future direction .

properties

IUPAC Name

1-amino-4-anilinoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h1-11,22H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDJOVURIXHNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041738
Record name Disperse Blue 19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1-amino-4-(phenylamino)-

CAS RN

4395-65-7
Record name Disperse Blue 19
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4395-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Blue 19
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1-amino-4-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disperse Blue 19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4-(phenylamino)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT BLUE 68
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HI7UVD4XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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